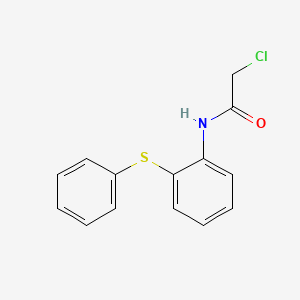

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-phenylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQCHYBQXPMOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368538 | |

| Record name | 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-08-1 | |

| Record name | 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The predominant and well-documented method for synthesizing this compound involves the acylation of 2-phenylsulfanyl aniline with chloroacetyl chloride. This reaction is typically conducted in an aprotic solvent such as toluene or dichloromethane, in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

$$

\text{2-phenylsulfanyl aniline} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}

$$

Detailed Procedure

-

- 2-Phenylsulfanyl aniline (amine component)

- Chloroacetyl chloride (acylating agent)

- Base: Triethylamine or sodium hydroxide (to neutralize HCl)

- Solvent: Dry toluene or dichloromethane

-

- The amine is dissolved in dry toluene (5 mL per ~2.6 mmol amine).

- Chloroacetyl chloride is added dropwise to the amine solution under stirring.

- The reaction mixture is subjected to microwave irradiation at 500 Watts for approximately 10 minutes to accelerate the reaction.

- After completion, the mixture is washed with 5% sodium hydroxide solution to remove acidic impurities.

- The organic phase is dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields the crude product.

- Purification is typically achieved by recrystallization or chromatography.

Industrial Scale Considerations

For industrial production, continuous flow reactors are employed to enhance mixing efficiency and heat transfer, allowing for better control over reaction parameters and scalability. Solvents such as dichloromethane or toluene are used, and reaction conditions are optimized to maximize yield and purity. The use of bases like triethylamine is standard to neutralize the hydrochloric acid formed.

Alternative Synthetic Approaches

While the primary method involves direct acylation, alternative routes have been explored, such as:

- Reaction of sulfonylguanidine derivatives with 2-chloro-N-phenylacetamide to form related phenylsulfanyl acetamide compounds, which can be adapted for the target compound.

However, these methods are less common and typically more complex than the direct acylation approach.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dry toluene or dichloromethane | Aprotic solvent to dissolve reactants |

| Temperature | Microwave irradiation at 500 W | 10 minutes reaction time |

| Base | Triethylamine or NaOH (5%) wash | Neutralizes HCl byproduct |

| Molar Ratio (Amine:Acyl chloride) | 1:2.4 to 1:2.5 | Excess acyl chloride ensures completion |

| Work-up | Washing with NaOH, drying over Na2SO4 | Removes impurities and water |

| Yield | Up to 91% | High efficiency under optimized conditions |

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

-

- Confirms molecular weight of 277.77 g/mol.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acylation (Microwave) | 2-Phenylsulfanyl aniline, chloroacetyl chloride, triethylamine | Dry toluene, 500 W microwave, 10 min | 91 | Most efficient and widely used method |

| Continuous Flow Reactor | Same as above | Optimized flow conditions | >85 | Suitable for industrial scale |

| Sulfonylguanidine Route | Sulfonylguanidine derivative, 2-chloro-N-phenylacetamide | Conventional heating, longer time | Variable | Alternative, less common |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. The phenylsulfanyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic ring (e.g., halogens, sulfonyl, methyl) and the presence of sulfur-containing groups (sulfanyl vs. sulfonyl). These modifications impact electronic effects, steric hindrance, and intermolecular interactions.

Table 1: Comparative Analysis of 2-Chloroacetamide Derivatives

Key Observations :

- Sulfur-Containing Groups : The sulfanyl group in the target compound introduces a thioether linkage, enhancing hydrophobicity compared to sulfonyl analogs (e.g., ). Sulfonyl groups increase hydrogen-bonding capacity due to the polar SO₂ moiety .

- Methyl groups () introduce steric effects, altering molecular packing.

Common Protocols :

- Chloroacetyl Chloride Reactions: Most analogs are synthesized by reacting chloroacetyl chloride with substituted anilines or sulfonamides in solvents like ethanol or acetonitrile .

- S-Alkylation : For sulfur-containing derivatives (e.g., phenylsulfanyl), S-alkylation of thiols with chloroacetamide intermediates is employed .

Example Syntheses :

Mechanistic Insights :

Crystallographic and Conformational Analysis

- Target Compound : Likely exhibits similar packing to 2-chloro-N-phenylacetamide (), with intermolecular N–H⋯O bonds forming chains.

- Sulfonyl vs. Sulfanyl : Sulfonyl analogs () adopt bent conformations at the S-atom (C1–S1–N1–C7 torsion angle ≈ -67°), while sulfanyl derivatives may show less distortion due to reduced polarity .

- Substituent Impact : Meta-substituents (e.g., 3-methyl in ) induce syn/anti conformations of the N–H bond, affecting crystal packing and solubility .

Biological Activity

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide (CAS No. 22504-08-1) is an organic compound characterized by its unique structure, which includes a chloro group and a phenylsulfanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H12ClNOS

- Molecular Weight : 277.769 g/mol

- Canonical SMILES : ClC(=O)N(CC1=CC=CC=C1)SCC2=CC=CC=C2

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that chloroacetamides, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds were effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives based on the chloroacetamide structure can induce apoptosis in cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colorectal cancer). The mechanism of action involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell cycle arrest and increased cell death .

The proposed mechanism of action for this compound involves:

- Intercalation with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key metabolic enzymes by binding to their active sites, thereby disrupting essential cellular pathways.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is significantly influenced by the substituents on the phenyl ring. Studies have shown that halogenated phenyl rings enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

| Substituent | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 4-Chlorophenyl | High | Moderate | Low |

| 4-Fluorophenyl | Moderate | Low | Moderate |

| 3-Bromophenyl | High | Low | Low |

Case Studies

- Anticancer Screening : A study evaluated a series of novel derivatives based on the acetamide structure against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of various chloroacetamides, revealing that compounds with specific substitutions were particularly potent against Gram-positive bacteria, suggesting a targeted approach for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(aryl)acetamide derivatives, and how can they be adapted for 2-chloro-N-(2-phenylsulfanyl-phenyl)-acetamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between chloroacetyl chloride and substituted anilines. For example, in analogous compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide), the reaction is conducted under reflux with a weak base (e.g., K₂CO₃) in acetonitrile, monitored by TLC for completion . Adaptations for 2-phenylsulfanyl substituents may require optimization of solvent polarity and reaction time due to steric/electronic effects of the thioether group. Post-synthesis purification often involves recrystallization from ethanol or aqueous sodium bicarbonate .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy : FTIR confirms the presence of amide (C=O, ~1650–1700 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds.

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the acetamide methylene group (δ ~4.0–4.5 ppm).

- Single-crystal XRD : Provides definitive structural confirmation, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .

- Chromatography : TLC or HPLC ensures purity, with mobile phases optimized for polar amides (e.g., ethyl acetate/hexane mixtures) .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

- Comparative Analysis :

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of 2-chloro-N-(aryl)acetamides?

- Crystallographic Insights :

- Intramolecular interactions : C–H···O bonds (common in acetamides) stabilize planar conformations, as seen in N-(2-methylphenylsulfonyl)acetamide .

- Intermolecular interactions : N–H···O and N–H···Cl hydrogen bonds form dimers or chains, affecting solubility and melting points. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, N–H···O bonds create infinite chains along the c-axis .

- Impact on bioavailability : Strong intermolecular forces may reduce dissolution rates, requiring co-crystallization strategies for pharmaceutical applications .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes or cancer-related kinases) using AutoDock Vina. For example, thieno-triazole derivatives of chloroacetamides showed anti-proliferative activity via EGFR inhibition .

- MD simulations : Assess binding stability and conformational dynamics over 100-ns trajectories. Parameters include AMBER force fields and explicit solvent models .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing thioethers) with bioactivity using descriptors like logP and Hammett constants .

Q. How can structural modifications enhance the pharmacological profile of this compound?

- Derivatization Strategies :

- Bioisosteric replacement : Substitute the thioether with sulfonyl or sulfonamide groups to improve metabolic stability .

- Hybridization : Attach triazole or morpholine moieties to enhance target selectivity, as seen in kinase inhibitors .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or methyl) to increase oral bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of chloroacetamide analogs: How to address conflicting data?

- Resolution Framework :

- Standardize assays : Use consistent bacterial strains (e.g., K. pneumoniae ATCC 700603) and MIC protocols to compare analogs .

- Control for substituent effects : Nitro groups may enhance antibacterial activity but increase cytotoxicity, necessitating SAR studies .

- Validate in vivo : Confirm in vitro findings using murine infection models to account for pharmacokinetic variability .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Safety Protocols :

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to N-chloro-N-phenylacetamide) .

- Waste disposal : Neutralize chloroacetamide residues with alkaline hydrolysis (e.g., 10% NaOH) to prevent environmental contamination .

- Storage : Keep in amber vials at 4°C to avoid photodegradation of the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.